1,4-Dimethyl-2-oxo-3,3-diphenyl-6-azaspiro[5.6]dodecan-6-ium bromide
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Overview
Description
1,4-dimethyl-3,3-diphenyl-6-azoniaspiro[56]dodecan-2-one is a spirocyclic quaternary ammonium compound It is known for its unique structure, which includes a spirocyclic framework and a quaternary ammonium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3,3-diphenyl-6-azoniaspiro[5.6]dodecan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic ketone with a quaternary ammonium salt. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-3,3-diphenyl-6-azoniaspiro[5.6]dodecan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and may require specific solvents to ensure optimal conditions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
1,4-dimethyl-3,3-diphenyl-6-azoniaspiro[5.6]dodecan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or antiviral agent.
Industry: It is used in the development of materials with specific properties, such as ion exchange membranes.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-3,3-diphenyl-6-azoniaspiro[5.6]dodecan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The quaternary ammonium group can interact with negatively charged sites on proteins or other biomolecules, leading to changes in their activity or function. The spirocyclic structure may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-azoniaspiro[4.4]nonane
- 5-azoniaspiro[4.5]decane
- 5-azoniaspiro[4.6]undecane
Uniqueness
1,4-dimethyl-3,3-diphenyl-6-azoniaspiro[5.6]dodecan-2-one is unique due to its specific spirocyclic structure and the presence of two phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
7468-04-4 |
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Molecular Formula |
C25H32BrNO |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2,5-dimethyl-3,3-diphenyl-6-azoniaspiro[5.6]dodecan-4-one;bromide |
InChI |
InChI=1S/C25H32NO.BrH/c1-20-19-26(17-11-3-4-12-18-26)21(2)24(27)25(20,22-13-7-5-8-14-22)23-15-9-6-10-16-23;/h5-10,13-16,20-21H,3-4,11-12,17-19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RYSPFDBLFIOOAB-UHFFFAOYSA-M |
Canonical SMILES |
CC1C[N+]2(CCCCCC2)C(C(=O)C1(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Origin of Product |
United States |
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